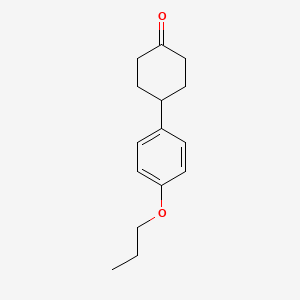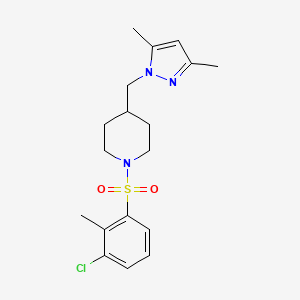![molecular formula C20H18N2O2 B2676475 2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole CAS No. 637754-48-4](/img/structure/B2676475.png)
2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. This compound features a benzodiazole core substituted with a furan ring and a 4-methylphenoxyethyl group. Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and a suitable acylating agent.
Attachment of the 4-Methylphenoxyethyl Group: This step involves the nucleophilic substitution reaction of the benzodiazole core with 2-(4-methylphenoxy)ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: The benzodiazole core can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the furan ring and the benzodiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Halogenated benzodiazole derivatives.
Applications De Recherche Scientifique
2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its benzodiazole core which is known for its pharmacological activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-ylmethanamine: A simpler furan derivative with potential biological activity.
2-Ethylfuran: Another furan derivative with different substituents and properties.
Benzofuran Derivatives: Compounds with a fused benzene and furan ring, known for their diverse biological activities.
Uniqueness
2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, combining the properties of benzodiazole, furan, and phenoxyethyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-8-10-16(11-9-15)23-14-12-22-18-6-3-2-5-17(18)21-20(22)19-7-4-13-24-19/h2-11,13H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKMBJAIKMMSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2676396.png)
![5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2676397.png)

![N-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methyl}butanamide](/img/structure/B2676399.png)
![N-(2,3-DIMETHYLPHENYL)-2-({9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2676400.png)


![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2676405.png)
![5,6-dimethyl-3-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2676407.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-fluorophenyl)piperazino]-1-ethanone](/img/structure/B2676408.png)
![N-({1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2676411.png)
![1-[1-(3-Methylphenyl)pyrrolidin-3-YL]methanamine dihydrochloride](/img/new.no-structure.jpg)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2676413.png)
![ethyl 2-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate](/img/structure/B2676414.png)
